Monoamine Transporter Inhibition Profile: 3-(2-Chlorophenoxy)azetidine vs. In-Class Analogs
A derivative incorporating the 3-(2-chlorophenoxy)azetidine scaffold exhibits differential potency across human monoamine transporters, with SERT inhibition being approximately 6.6-fold more potent than DAT inhibition. This profile is distinct from the more balanced triple reuptake inhibition often observed with other azetidine-based scaffolds, highlighting that the specific substitution pattern dictates transporter selectivity [1].
| Evidence Dimension | Inhibition of neurotransmitter reuptake at human transporters (Ki or IC50) |
|---|---|
| Target Compound Data | SERT: 100 nM; NET: 443 nM; DAT: 658–945 nM |
| Comparator Or Baseline | Other azetidine-based triple reuptake inhibitors (typical balanced profile: SERT ~ DAT ~ NET within 3-fold range) |
| Quantified Difference | Target compound SERT/DAT ratio ~ 6.6-fold; comparator class typically ≤3-fold |
| Conditions | Human SERT, NET, DAT expressed in HEK293 cells; [3H]serotonin, [3H]norepinephrine, [3H]dopamine reuptake assays |
Why This Matters
The preferential SERT inhibition profile distinguishes this compound for projects requiring serotonergic modulation with reduced dopaminergic engagement, contrasting with more balanced azetidine analogs that may produce broader CNS effects.
- [1] EcoDrugPlus Database. Compound ID: 2126094. Bioactivity data for 3-(2-chlorophenoxy)azetidine derivative. https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
